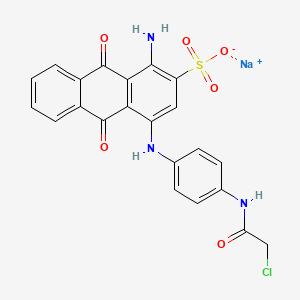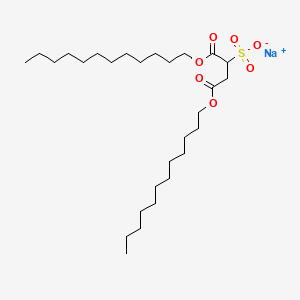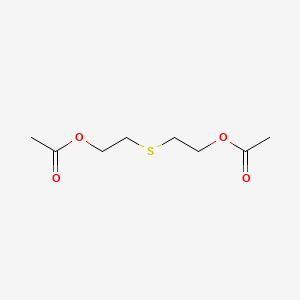
Sulfasymazine sodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfasymazine sodium is a sulfonamide antibiotic used to treat various bacterial infections. It is a derivative of sulfanilamide and is known for its broad-spectrum antibacterial activity. Sulfonamides, including this compound, work by inhibiting the synthesis of folic acid in bacteria, which is essential for their growth and replication.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sulfasymazine sodium typically involves the following steps:
Salifying Reaction: Sulfanilamide is mixed with a strong alkaline carbonate (such as sodium carbonate) and water to form a sulfanilamide salt.
Condensation Reaction: The sulfanilamide salt is then reacted with a guanidine salt to form sulfasymazine.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and reactant concentrations, to maximize yield and minimize impurities. The final product is purified and crystallized to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfasymazine sodium undergoes various chemical reactions, including:
Oxidation: It can be oxidized by strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: this compound can undergo substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Halogenated sulfonamides.
Wissenschaftliche Forschungsanwendungen
Sulfasymazine sodium has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study sulfonamide chemistry and reactions.
Biology: Employed in studies of bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Investigated for its potential use in treating various bacterial infections, including urinary tract infections and respiratory infections.
Industry: Used in the production of veterinary medicines and as a preservative in some pharmaceutical formulations
Wirkmechanismus
Sulfasymazine sodium works by inhibiting the bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid, which bacteria need for DNA synthesis and cell division. By blocking this enzyme, this compound prevents bacteria from producing folic acid, leading to their death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfadiazine: Another sulfonamide antibiotic with a similar mechanism of action.
Sulfamethazine: Used to treat bacterial infections in animals and has a similar structure to sulfasymazine sodium.
Uniqueness
This compound is unique due to its specific structure, which allows it to be effective against a broad range of bacterial infections. Its ability to inhibit dihydropteroate synthetase makes it a valuable antibiotic in both human and veterinary medicine.
Conclusion
This compound is a versatile and effective sulfonamide antibiotic with a wide range of applications in scientific research, medicine, and industry. Its unique mechanism of action and broad-spectrum antibacterial activity make it an important compound in the fight against bacterial infections.
Eigenschaften
CAS-Nummer |
4107-77-1 |
|---|---|
Molekularformel |
C13H17N5NaO2S+ |
Molekulargewicht |
330.36 g/mol |
IUPAC-Name |
sodium;4-amino-N-(4,6-diethyl-1,3,5-triazin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H17N5O2S.Na/c1-3-11-15-12(4-2)17-13(16-11)18-21(19,20)10-7-5-9(14)6-8-10;/h5-8H,3-4,14H2,1-2H3,(H,15,16,17,18);/q;+1 |
InChI-Schlüssel |
INQFUCOQBMPAOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)N)CC.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-amino-5-[4-amino-3,5-bis(4-carboxyphenyl)phenoxy]-3-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13743982.png)







![Titanium,[(1R)-[1,1'-binaphthalene]-2,2'-diolato(2-)-kO2,kO'2][(1R)-[1,1'-biphenyl]-2,2'-diylbis[(1,2,3,4,5-h)-3,4-dimethyl-2,4-cyclopentadien-1-ylidene]]-](/img/structure/B13744030.png)





